1H-Pyrazole, 3-methyl-5-(phenylmethyl)-

Physicochemical profiling Conformational analysis Medicinal chemistry design

1H-Pyrazole, 3-methyl-5-(phenylmethyl)- (synonyms: 3-benzyl-5-methyl-1H-pyrazole, NSC is a C11H12N2 heterocyclic compound featuring a pyrazole core with a methyl substituent at the 3-position and a benzyl (phenylmethyl) substituent at the 5-position. With a molecular weight of 172.23 g·mol⁻¹, a calculated logP (XLogP3) of 2.6, a topological polar surface area (tPSA) of 28.7 Ų, one hydrogen bond donor, one hydrogen bond acceptor, and two rotatable bonds, the compound occupies a distinct physicochemical space among monosubstituted pyrazole building blocks.

Molecular Formula C11H16N2
Molecular Weight 176.26 g/mol
Cat. No. B15130829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrazole, 3-methyl-5-(phenylmethyl)-
Molecular FormulaC11H16N2
Molecular Weight176.26 g/mol
Structural Identifiers
SMILESCC1CC(NN1)CC2=CC=CC=C2
InChIInChI=1S/C11H16N2/c1-9-7-11(13-12-9)8-10-5-3-2-4-6-10/h2-6,9,11-13H,7-8H2,1H3
InChIKeyBGNKWUJCQWXLBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrazole, 3-methyl-5-(phenylmethyl)- (CAS 32251-84-6): Structural Identity, Physicochemical Profile, and Procurement-Relevant Classification


1H-Pyrazole, 3-methyl-5-(phenylmethyl)- (synonyms: 3-benzyl-5-methyl-1H-pyrazole, NSC 219245) is a C11H12N2 heterocyclic compound featuring a pyrazole core with a methyl substituent at the 3-position and a benzyl (phenylmethyl) substituent at the 5-position [1]. With a molecular weight of 172.23 g·mol⁻¹, a calculated logP (XLogP3) of 2.6, a topological polar surface area (tPSA) of 28.7 Ų, one hydrogen bond donor, one hydrogen bond acceptor, and two rotatable bonds, the compound occupies a distinct physicochemical space among monosubstituted pyrazole building blocks [2]. The compound is catalogued in the National Cancer Institute's Developmental Therapeutics Program (NSC 219245) and the EPA's DSSTox database (DTXSID00309904), indicating its prior evaluation in large-scale screening campaigns [3]. It serves as a versatile intermediate for the synthesis of homoscorpionate ligands, kinase-targeted libraries, and agrochemical candidates [1][4].

Why 1H-Pyrazole, 3-methyl-5-(phenylmethyl)- Cannot Be Replaced by Generic In-Class Pyrazoles Without Quantitative Loss of Function


The pyrazole scaffold is prolific in medicinal chemistry and agrochemistry, yet substituent identity, position, and connectivity profoundly alter physicochemical properties, target engagement, and synthetic utility. 1H-Pyrazole, 3-methyl-5-(phenylmethyl)- bears a benzyl group at the 5-position connected through a flexible methylene spacer, distinguishing it from the direct 5-phenyl analog (3-methyl-5-phenyl-1H-pyrazole, CAS 3347-62-4, Phemerazole), which is a known sedative–hypnotic agent with a rigid aryl–pyrazole conjugation [1]. The methylene bridge introduces one additional rotatable bond, lowers the melting point by approximately 50 °C, and alters the steric profile in metal coordination contexts [2]. Further, the N–H tautomeric form (as opposed to N-benzyl regioisomers such as 1-benzyl-3-methyl-1H-pyrazole, CAS 73882-45-8) preserves a hydrogen bond donor critical for target engagement in fragment-based drug discovery and for N–H participation in ligand–metal binding [2][3]. Generic substitution with any pyrazole lacking the precise 3-methyl/5-benzyl substitution pattern therefore results in quantifiable differences in lipophilicity, conformational entropy, hydrogen bonding capacity, and steric demand that propagate to divergent biological and catalytic outcomes.

Quantitative Differentiation Evidence for 1H-Pyrazole, 3-methyl-5-(phenylmethyl)-: Head-to-Head and Cross-Study Comparator Analysis


Conformational Flexibility and Lipophilicity: Methylene Spacer Versus Direct Phenyl Attachment

1H-Pyrazole, 3-methyl-5-(phenylmethyl)- contains a benzyl substituent connected via a methylene (CH₂) bridge, whereas its closest structural analog 3-methyl-5-phenyl-1H-pyrazole (CAS 3347-62-4) has a phenyl group directly attached to the pyrazole C5 position [1]. The methylene spacer increases the number of freely rotatable bonds from 1 (phenyl analog) to 2, reduces the melting point from 126–127 °C to 75–76 °C, and yields a slightly lower computed LogP (2.31 vs. 2.39–2.68 for the phenyl analog) . This combination of greater conformational entropy and lower crystal lattice energy directly impacts solubility, formulation behavior, and entropic penalties upon target binding.

Physicochemical profiling Conformational analysis Medicinal chemistry design

Steric Demand in Metal Coordination: Benzyl Versus Neopentyl Substituents in Tris(pyrazolyl)borate Ligands

When incorporated into hydrotris(pyrazol-1-yl)borate (Tp) ligands, the 3-benzyl-5-methylpyrazole-derived ligand Tp^(Bn,Me) provides steric hindrance that is quantitatively less than that of the neopentyl-substituted analog Tp^(Np) while being greater than that of the parent Tp^(Me) ligand [1]. X-ray crystallographic analysis of Mo[Tp^(Bn,Me)](CO)₂NO (complex 4) and Mo[Tp^(Bn,Me)](CO)₂(η³-methallyl) (complex 6) confirmed that the benzyl group is freely rotating, creating a dynamic steric cone that is distinct from the static, bulkier neopentyl group [1]. The free rotation of the benzyl group was evidenced by NMR spectroscopy showing equivalence of the ortho and meta phenyl protons at room temperature, indicating rapid ring flipping on the NMR timescale [1].

Coordination chemistry Homoscorpionate ligands Steric parameterization

Synthetic Accessibility: High-Yield Condensation Route Versus Multi-Step Arylation Methods

3-Benzyl-5-methylpyrazole is accessible in 94% isolated yield via a single-step condensation of 1-phenyl-2,4-pentanedione with hydrazine hydrate, requiring no chromatographic purification [1]. In contrast, the direct 5-phenyl analog (3-methyl-5-phenyl-1H-pyrazole) is typically synthesized via cyclocondensation of benzoylacetone with hydrazine, often yielding lower purity crude product requiring recrystallization [2]. The 1-benzyl-3-methyl regioisomer (CAS 73882-45-8) requires N-alkylation of 3-methylpyrazole with benzyl halide, introducing regioselectivity challenges and lower atom economy . This high-yield, chromatography-free protocol positions 3-benzyl-5-methylpyrazole as a cost-effective intermediate for large-scale applications.

Synthetic methodology Process chemistry Building block procurement

Regioisomeric Identity and Hydrogen Bond Donor Capacity: 5-Benzyl-NH Versus 1-Benzyl-N-Alkyl Pyrazoles

1H-Pyrazole, 3-methyl-5-(phenylmethyl)- retains the N–H tautomeric proton (hydrogen bond donor count = 1), whereas its N-benzyl regioisomer 1-benzyl-3-methyl-1H-pyrazole (CAS 73882-45-8) has the benzyl group on N1, eliminating the N–H donor (HBD count = 0) [1]. This difference is reflected in the tPSA: 28.7 Ų for the target (NH tautomer) versus 17.8 Ų for the N-benzyl isomer . In fragment-based screening against Mycobacterium tuberculosis InhA, related 1-benzyl-3-methyl-1H-pyrazol-5-amine fragments retained binding pose during elaboration, attributed to the N1-benzyl substitution pattern and the hydrogen bonding capacity of the 5-amine [2]. The target compound's NH group provides analogous hydrogen bond donor capacity, distinguishing it from N-substituted regioisomers that lack this pharmacophoric feature.

Fragment-based drug discovery Hydrogen bonding Regioisomer differentiation

NSCTM Screening History and Drug-Likeness Profile: Prioritization Over Uncharacterized Analogs

1H-Pyrazole, 3-methyl-5-(phenylmethyl)- is registered as NSC 219245 in the National Cancer Institute's Developmental Therapeutics Program, indicating it was selected for and subjected to the NCI-60 human tumor cell line screen, a standardized anticancer screening panel [1]. This distinguishes the compound from numerous pyrazole analogs that lack any curated screening history. The compound's computed drug-likeness parameters—molecular weight 172.23 Da, XLogP3 2.6, one HBD, one HBA, and two rotatable bonds—fall within lead-like chemical space (Rule-of-Three compliant) [2]. By contrast, the direct phenyl analog 3-methyl-5-phenyl-1H-pyrazole (MW 158.20, LogP 2.39–2.68) has no NCI screening designation, and 3,5-dimethylpyrazole (MW 96.13, LogP 1.03–1.24) is substantially more polar and has lower molecular complexity, limiting its utility as a surrogate for structure–activity relationship (SAR) exploration .

Anticancer screening NCI-DTP database Drug-likeness assessment

High-Value Research and Industrial Application Scenarios for 1H-Pyrazole, 3-methyl-5-(phenylmethyl)- Based on Quantified Differentiation Evidence


Synthesis of Tunable Homoscorpionate (Tp) Ligands for Organometallic Catalysis and Bioinorganic Modeling

The compound is the direct precursor to hydrotris(3-benzyl-5-methylpyrazol-1-yl)borate (Tp^(Bn,Me)), a homoscorpionate ligand with an intermediate, dynamically tunable steric profile [1]. Unlike Tp ligands bearing methyl (insufficient steric shielding) or neopentyl (excessive, static bulk) substituents, the benzyl group undergoes free rotation, providing adaptive steric protection without rigidly occupying the metal coordination sphere [1]. This property is valuable for designing catalysts that require substrate-accessible yet protected metal centers, and for synthesizing structural mimics of metalloenzyme active sites where conformational flexibility mirrors the protein environment. Procurement of the parent pyrazole in high purity and yield (94%, single-step synthesis) is essential for cost-effective Tp ligand production at research scale [1].

Fragment-Based Lead Discovery Campaigns Requiring an NH-Donor Benzylpyrazole Scaffold

In fragment-based drug discovery, the presence of a hydrogen bond donor (N–H) is critical for establishing polar interactions with target proteins [2]. 1H-Pyrazole, 3-methyl-5-(phenylmethyl)- provides this donor while offering a benzyl moiety for hydrophobic pocket occupancy and a methyl group for minor steric modulation. The compound's NCI-60 screening history (NSC 219245) provides a pre-existing data package that can inform fragment-to-lead optimization [3]. The methylene spacer between pyrazole and phenyl rings introduces conformational flexibility (2 rotatable bonds) that can accommodate induced-fit binding, a feature absent in the rigid 5-phenyl analog. Its lead-like physicochemical profile (MW 172, XLogP3 2.6, tPSA 28.7 Ų) satisfies Rule-of-Three criteria, positioning it as an ideal fragment starting point [4].

Agrochemical Intermediate for Substituted 3-Benzylpyrazole Herbicides and Fungicides

Patent literature establishes that 3-benzylpyrazoles bearing specific substitution patterns on the phenyl ring exhibit herbicidal activity [5]. 1H-Pyrazole, 3-methyl-5-(phenylmethyl)- serves as the unsubstituted benzyl core scaffold from which diverse agrochemical candidates can be elaborated via electrophilic aromatic substitution or cross-coupling on the phenyl ring. The methylene spacer decouples the electronic influence of the pyrazole ring from the phenyl substituent, enabling independent optimization of pharmacophore and physicochemical properties—an advantage over directly linked 5-phenylpyrazoles where substituent electronic effects are conjugated through the ring system. The 94% high-yield synthesis and chromatography-free isolation render this compound economically viable for agrochemical lead generation libraries [1].

Kinase Inhibitor Library Design Leveraging the 3-Methyl-5-Benzyl Pharmacophore

Benzylpyrazole derivatives have been identified as BUB1 kinase inhibitors with anti-tumor activity [6]. The 3-methyl-5-benzyl substitution pattern places the benzyl group in a geometry that can occupy the hydrophobic back pocket of kinase ATP-binding sites, while the N–H donor can engage the hinge region via hydrogen bonding. The compound's conformational flexibility (2 rotatable bonds) permits adaptation to different kinase hinge geometries, a potential advantage over more rigid pyrazole scaffolds. With its NCI-60 screening designation, pre-existing cytotoxicity data across a panel of 60 human tumor cell lines can guide prioritization of specific cancer indications for SAR expansion [3].

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